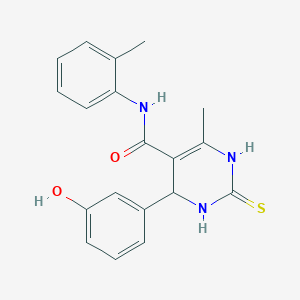
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-(4-hydroxyphenyl)acetamide
説明
Synthesis Analysis
The synthesis of quinoxalinyl-phenylacetamide derivatives involves multi-step chemical processes. One method for synthesizing similar quinoxaline derivatives, including alpha-(acyloxy)-alpha-(quinolin-4-yl)acetamides, utilizes a one-pot, room-temperature Passerini three-component reaction, showing the versatility of quinoxaline chemistry in producing complex structures efficiently with quantitative yields (Taran et al., 2014).
Molecular Structure Analysis
Quinoxaline derivatives exhibit significant molecular conformation due to their structural features. For example, the molecular structure of related quinoxaline amides shows nearly planar conformations facilitated by intramolecular hydrogen bonding, indicative of the compound's potential for stable molecular interactions (Wen et al., 2006).
Chemical Reactions and Properties
Quinoxaline compounds, including the one , undergo various chemical reactions, demonstrating their reactivity and the potential to form complex structures. For instance, the diversified synthesis of triazolo-quinoxalinyl-acetamide derivatives illustrates the compound's capability to participate in Ugi four-component reactions followed by copper-catalyzed tandem reactions, highlighting the chemical versatility and reactivity of quinoxaline derivatives (An et al., 2017).
科学的研究の応用
Structural Aspects and Properties
Research on structurally related amide-containing isoquinoline derivatives has explored their interaction with mineral acids, leading to the formation of gels or crystalline solids depending on the anionic structure of the acids. The formation of host–guest complexes with specific compounds has been observed to enhance fluorescence emission at lower wavelengths, indicating potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antiprotozoal Activities
Compounds with quinoxaline-oxadiazole hybrids have shown significant antimicrobial and antiprotozoal activities. A study highlighted the synthesis of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides demonstrating promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting potential applications in the development of new antimicrobial agents (Patel et al., 2017).
Antitubercular Agents
Research into 2-(quinolin-4-yloxy)acetamides has identified them as potent in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds were found to be active against drug-resistant strains of tuberculosis and showed no apparent toxicity to certain cell lines, indicating their potential as candidates for future tuberculosis treatment development (Pissinate et al., 2016).
Corrosion Inhibition
A theoretical study on quinoxalines as corrosion inhibitors for copper in nitric acid has been conducted. Quantum chemical calculations were performed to determine the relationship between the molecular structure and inhibition efficiency, showing that quinoxalines could serve as effective corrosion inhibitors, potentially useful in materials science and engineering applications (Zarrouk et al., 2014).
特性
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-10-7-14-15(8-11(10)2)21-18(24)16(20-14)9-17(23)19-12-3-5-13(22)6-4-12/h3-8,16,20,22H,9H2,1-2H3,(H,19,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIUGRJEUJGPLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(5-ethyl-4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B4057223.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]benzamide](/img/structure/B4057238.png)

![2-({1-[3-(ethoxycarbonyl)-5-ethyl-2-thienyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B4057247.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4057252.png)
![N-(4-chloro-3-methylphenyl)-2-[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B4057256.png)
![methyl N-[(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazol-4-yl)carbonyl]glycinate](/img/structure/B4057259.png)


![methyl 11-[2-(benzyloxy)phenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4057293.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4057303.png)

![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B4057317.png)